1-Propanesulfonic acid, 3,3'-dithiobis-

Description

Significance of Disulfide-Containing Organosulfur Compounds in Advanced Chemical Systems

Organosulfur compounds, organic compounds that contain sulfur, are integral to numerous biological and chemical processes. wikipedia.org The disulfide bond (R−S−S−R), a covalent bond between two sulfur atoms, is a key functional group in this class of molecules. wikipedia.org These bonds are crucial for the crosslinking of polymers and, in the realm of biochemistry, for the proper folding and stability of proteins. wikipedia.org The ability of the disulfide bond to be reversibly cleaved under reducing conditions imparts a dynamic nature to the molecules in which they are present, a property that is exploited in many advanced chemical systems.

In nature, the amino acid cystine, which contains a disulfide bond, is a vital component of many proteins, where the sulfur-sulfur linkage is essential for maintaining the molecule's tertiary structure and biological activity. britannica.com This natural precedent has inspired the use of disulfide-containing compounds in a variety of applications, from the development of new pharmaceuticals to the creation of advanced materials. For instance, these compounds are utilized in drug delivery systems where the disulfide bond can be cleaved in the reducing environment of the cell, leading to the targeted release of a therapeutic agent. Furthermore, in polymer chemistry, disulfide bonds are employed to create self-healing materials and dynamic polymer networks.

The versatility of disulfide-containing organosulfur compounds also extends to their role as intermediates in organic synthesis. thermofisher.com They can be used to prepare a range of other sulfur-containing molecules, and their reactivity can be finely tuned, making them valuable tools for chemists. thermofisher.com The study of these compounds continues to be a vibrant area of research, with new applications and functionalities being discovered regularly.

Overview of 1-Propanesulfonic Acid, 3,3'-dithiobis- (DTSP / SPS) as a Key Research Molecule

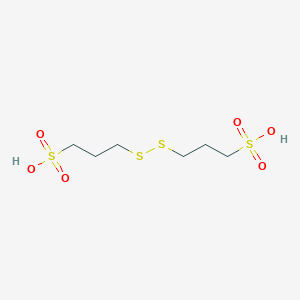

1-Propanesulfonic acid, 3,3'-dithiobis-, often referred to by its acronyms DTSP or SPS (in the context of its disodium (B8443419) salt, Bis-(3-sulfopropyl) disulfide), is a key research molecule within the family of disulfide-containing organosulfur compounds. ontosight.aicymitquimica.com Its chemical structure features a central disulfide bond flanked by two propanesulfonic acid groups. This structure imparts specific properties to the molecule, most notably its water solubility and its reactivity towards certain functional groups. ontosight.ai

The presence of the sulfonic acid groups makes the molecule highly water-soluble, which is a significant advantage for its use in biological and aqueous chemical systems. ontosight.ai The disulfide bond, as with other similar compounds, is cleavable under reducing conditions, allowing for controlled disassembly of structures crosslinked by this molecule. ontosight.ai

This compound is also known by various synonyms, which are important to recognize in the scientific literature. These include 3,3'-Dithiobis[1-propanesulfonic acid] and its disodium salt form, Bis-(3-sulfopropyl) disulfide disodium salt. ontosight.aicymitquimica.com The table below summarizes some of its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | 1-Propanesulfonic acid, 3,3'-dithiobis- |

| Common Acronyms | DTSP, SPS (for disodium salt) |

| CAS Number | 17661-52-8 (for the acid) bldpharm.com, 27206-35-5 (for the disodium salt) epa.gov |

| Molecular Formula | C6H14O6S4 ontosight.ai |

| Molecular Weight | 356.42 g/mol (for the disodium salt) epa.gov |

This table provides a summary of key identifiers for 1-Propanesulfonic acid, 3,3'-dithiobis- and its disodium salt.

Scope and Research Trajectories Pertaining to the Chemical Compound

The unique properties of 1-Propanesulfonic acid, 3,3'-dithiobis- have led to its application in several key areas of research, defining its current scope and suggesting future research trajectories.

One of the primary applications of this molecule is as a crosslinking agent in biochemical research . ontosight.ai Its water solubility and the cleavable nature of its disulfide bond make it an ideal tool for studying protein-protein interactions. ontosight.ai Researchers can use DTSP to covalently link proteins that are in close proximity within a cell or in a protein complex. The disulfide bond can then be cleaved to release the crosslinked proteins, which can be subsequently identified and analyzed. This approach has been instrumental in elucidating the structure of complex protein assemblies. Specific applications in this area include:

Protein crosslinking: To stabilize protein-protein interactions for structural studies. ontosight.ai

Immunoprecipitation: To crosslink antibodies to their target antigens, facilitating the purification of protein complexes. ontosight.ai

Cell surface labeling: To label and study the interactions of proteins on the surface of cells. ontosight.ai

Another significant area of research is its use as an additive in the electroplating industry , particularly in copper electrodeposition. In this context, the disodium salt, often referred to as SPS, acts as an accelerator or brightening agent. researchgate.netbiosynth.com It promotes the "bottom-up" filling of microscopic features in the manufacturing of integrated circuits and printed circuit boards. researchgate.net The mechanism of its action is complex and is an area of active investigation, involving interactions with other additives and the copper surface. researchgate.net Research in this field is focused on optimizing the electroplating process for next-generation electronic devices.

Future research trajectories for 1-Propanesulfonic acid, 3,3'-dithiobis- are likely to build upon these existing applications. In the biomedical field, its properties could be exploited for the development of novel drug delivery systems and diagnostic tools. The cleavable disulfide bond could be used to create stimuli-responsive biomaterials that release their payload in specific cellular environments. In materials science, the molecule could be incorporated into polymers to create materials with tunable properties, such as self-healing or degradable plastics. The ongoing exploration of its fundamental chemical properties will undoubtedly open up new avenues for its application in advanced chemical systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S4/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12/h1-6H2,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPMFQXUJXPWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066240 | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17661-52-8 | |

| Record name | Bis(3-sulfopropyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Analysis of 1 Propanesulfonic Acid, 3,3 Dithiobis

Structural Basis for Chemical Reactivity and Interfacial Interactions

Two primary functional motifs govern the reactivity of this molecule: the disulfide linkage (-S-S-) and the terminal sulfonate groups (-SO3H).

Disulfide Linkage: The sulfur-sulfur bond is a crucial feature, capable of undergoing redox reactions. britannica.com This bond can be cleaved under reducing conditions, breaking the molecule into two separate 3-mercaptopropanesulfonic acid units. Conversely, thiols can be oxidized to form this disulfide bridge. britannica.combritannica.com The S-S bond is often the weakest covalent bond within a molecule, making it a reactive center and allowing for tunable properties under mild conditions. mdpi.com The reactivity of this bond is influenced by its surrounding chemical environment and conformation. nih.gov In many proteins, this linkage is vital for stabilizing secondary and tertiary structures. jmchemsci.com

Sulfonate Groups: The sulfonic acid moieties at each end of the molecule are strong acidic groups. These groups are highly polar and readily donate their protons, making the compound highly water-soluble, particularly in its salt form (e.g., disodium (B8443419) salt). biosynth.com The presence of these charged groups is fundamental to the compound's interfacial properties, such as its use as a surfactant or dispersing agent. The sulfonyl group, where a hexavalent sulfur is double-bonded to two oxygen atoms, can form strong hydrogen bonds, influencing interactions with other molecules. nih.gov

1-Propanesulfonic acid, 3,3'-dithiobis- is a symmetrical molecule with a central disulfide bond connecting two identical sulfopropyl arms. The IUPAC name, 3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid, clearly describes this structure. nih.gov The molecule possesses a flexible aliphatic backbone (propyl chains), allowing for various spatial arrangements or conformations.

Spectroscopic Signatures for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure and conformational details of 1-Propanesulfonic acid, 3,3'-dithiobis-. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for characterizing this compound.

NMR spectroscopy allows for the detailed mapping of the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The chemical shifts and coupling constants provide evidence for the connectivity and conformation of the propyl chains.

For a related compound, spectral data in D₂O shows characteristic signals for the propane chain protons. orgsyn.org The analysis of these signals, including their multiplicity and coupling constants, can reveal information about the dihedral angles along the carbon backbone, offering a glimpse into the molecule's preferred solution-state conformation. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data (Note: Data is for a similar compound and serves as an illustrative example. Actual shifts can vary based on solvent and experimental conditions.) eurisotop.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₂-S-S- | ~2.83 | Triplet | ~6.8 |

| -CH₂-CH₂-CH₂- | (multiplet) | Multiplet | - |

| -CH₂-SO₃H | ~3.28 | Triplet | ~6.8 |

Table 2: Representative ¹³C NMR Spectral Data (Note: Data is for a similar compound and serves as an illustrative example. Actual shifts can vary based on solvent and experimental conditions.) eurisotop.com

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (-CH₂-S-S-) | ~18.0 |

| C2 (-CH₂-CH₂-CH₂-) | ~26.2 |

| C3 (-CH₂-SO₃H) | ~118.8 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For 1-Propanesulfonic acid, 3,3'-dithiobis-, key vibrational modes are associated with the S-S, S=O, C-S, and O-H bonds.

The disulfide bond (S-S) typically exhibits a weak absorption in the 400-550 cm⁻¹ range. umich.edu The carbon-sulfur (C-S) stretching frequencies are generally found between 600 and 800 cm⁻¹. umich.edunih.gov The most prominent peaks in the spectrum arise from the sulfonate group. Strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are expected in the regions of 1030-1080 cm⁻¹ and 1316-1350 cm⁻¹, respectively. researchgate.net A broad absorption band associated with the O-H stretching of the sulfonic acid group would also be expected around 2500-3300 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Sulfonic Acid (O-H) | Stretching, broad | 2500 - 3300 |

| Sulfonate (S=O) | Asymmetric Stretching | 1316 - 1350 |

| Sulfonate (S=O) | Symmetric Stretching | 1030 - 1080 |

| Carbon-Sulfur (C-S) | Stretching | 600 - 800 |

| Disulfide (S-S) | Stretching, weak | 400 - 550 |

Chemical Reactivity and Mechanistic Pathways of 1 Propanesulfonic Acid, 3,3 Dithiobis

Redox Chemistry of the Disulfide Bond

The disulfide linkage is the most reactive site in the SPS molecule, readily undergoing cleavage and formation reactions that are central to its chemical and electrochemical properties.

The interconversion between the disulfide form (SPS) and its corresponding thiol, 3-mercapto-1-propanesulfonic acid (MPS), is a key equilibrium. The formal reduction potential for the reduction of SPS to MPS has been determined to be 0.153 V. snu.ac.kr This value provides a thermodynamic measure of the propensity for the disulfide bond to be reduced to its thiol components.

The thiol-disulfide interchange reaction is a fundamental process in the chemistry of SPS. The equilibrium constant for this interchange can be influenced by the surrounding chemical environment, including the presence of other thiols and oxidizing or reducing agents. In copper electroplating solutions, an equilibrium exists between SPS and MPS, which is also influenced by the presence of copper ions. ecitechnology.com For instance, MPS can dimerize to form SPS in the presence of oxygen, and this process can be reversible under certain conditions. ecitechnology.comimapsource.org

Table 1: Redox Properties of the SPS/MPS System

| Parameter | Value | Reference |

| Formal Reduction Potential (SPS + 2H⁺ + 2e⁻ ⇌ 2MPS) | 0.153 V | snu.ac.kr |

This table summarizes the key thermodynamic parameter governing the thiol-disulfide interconversion of 1-Propanesulfonic acid, 3,3'-dithiobis-.

The cleavage of the disulfide bond in SPS is a critical step in its function as an accelerator in copper electroplating. This process can occur through several mechanisms, primarily electrochemical reduction.

In a reducing environment, such as at the cathode during electrodeposition, the disulfide bond of SPS undergoes cleavage to form two molecules of its corresponding thiol, MPS. unh.eduelectrochem.org This electrochemical reaction is driven by the applied overpotential. unh.edu The mechanism is believed to involve the diffusion of the SPS molecule to the metal surface, followed by the electrochemically driven splitting of the sulfur-sulfur bond. unh.edu

Complexation and Coordination Chemistry with Metal Ions

The sulfur atoms in both the disulfide and the resulting thiol, along with the sulfonate groups, allow SPS and its derivatives to interact strongly with metal ions, forming complexes and adsorbing onto metallic surfaces.

Following the cleavage of the disulfide bond, the resulting MPS readily forms complexes with metal ions. In copper plating baths, the formation of a Cu(I)-thiolate complex (Cu(I)-MPS) is a key mechanistic step. electrochem.orgacs.org This complex is believed to be an intermediate in a catalytic cycle that accelerates the reduction of Cu²⁺ to copper metal. electrochem.org

The formation of the Cu(I)-thiolate complex is a spontaneous process, with favorable thermodynamics. snu.ac.kr The standard electromotive force for the formation of the Cu(I)-thiolate from MPS and Cu²⁺ is 0.292 V, and from SPS and Cu⁺ is 0.278 V, indicating that both pathways are thermodynamically favored. snu.ac.kr The Cu(I) center in these complexes is coordinated to the sulfur atom of the thiolate. nih.gov

The interaction of SPS with metallic surfaces, particularly copper, is a complex process involving adsorption and subsequent chemical transformation. SPS itself adsorbs onto the copper surface. nih.govpsu.edu Upon adsorption, it can dissociate into two adsorbed MPS molecules. nih.gov

The adsorption of SPS and MPS on the copper surface is competitive with other species in the electroplating bath, such as suppressor molecules (e.g., polyethylene (B3416737) glycol, PEG) and chloride ions. unh.eduresearchgate.net The presence of chloride ions can enhance the adsorption of the thiol molecules. researchgate.net The adsorbed MPS can then participate in the acceleration of copper deposition. The area covered by a single MPS molecule on a saturated copper surface has been determined to be approximately 47 ± 9 Ų, which suggests that electrostatic repulsion between the negatively charged sulfonate ends of the molecules plays a role in their surface arrangement. unh.edu

Degradation and Decomposition Chemistry in Complex Environments

In the chemically complex and electrochemically active environment of a copper electroplating bath, SPS can undergo degradation and decomposition.

The primary degradation pathway for SPS involves its oxidation. researchgate.netresearchgate.net One of the main decomposition products identified is 1,3-propane disulfonic acid (PDS). researchgate.netresearchgate.netresearchgate.net This oxidation can occur at the anode during electrolysis. researchgate.netresearchgate.net The formation of PDS represents a net loss of the accelerator species from the bath, as PDS does not exhibit the same accelerating properties as SPS or MPS. researchgate.netresearchgate.net The accumulation of PDS in the plating solution can lead to a deterioration in the quality of the copper deposit. researchgate.net

The thiol form, MPS, can also be involved in degradation pathways. While MPS can dimerize to reform SPS, it can also be oxidized, contributing to the formation of PDS. researchgate.net The stability of SPS and its degradation products is therefore a critical factor in the control and maintenance of industrial copper electroplating processes.

Oxidative Degradation Pathways and By-product Formation

The oxidative degradation of 1-Propanesulfonic acid, 3,3'-dithiobis-, a dialkyl disulfide, primarily involves the sulfur-sulfur bond, which is the most susceptible site for oxidative attack. The degradation process can be initiated by various oxidizing agents, including hydrogen peroxide, ozone, and even atmospheric oxygen, potentially catalyzed by metal ions. sci-hub.seresearchgate.netrsc.org The oxidation of the disulfide bond typically proceeds through a stepwise mechanism, leading to the formation of progressively more oxidized sulfur species.

The initial step in the oxidative pathway is the oxidation of the disulfide to a thiosulfinate. mdpi.com This intermediate is relatively unstable and can undergo further oxidation. Vigorous oxidation conditions will lead to the cleavage of the S-S bond, ultimately yielding sulfonic acids. sci-hub.se In the case of 1-Propanesulfonic acid, 3,3'-dithiobis-, the complete oxidation would result in the formation of 3-sulfopropanesulfonic acid.

The degradation of disulfide bonds can also proceed via a β-elimination reaction under neutral to basic conditions, or through the direct nucleophilic attack of a hydroxide (B78521) anion on one of the sulfur atoms, which opens the disulfide bond to form a sulfenic acid and a thiolate anion. nih.gov The presence of different oxidants can lead to varied by-products. For instance, oxidation with hydrogen peroxide can yield multiple oxidized sulfur species, while ozone is a powerful oxidant that can also lead to S-S bond cleavage. mdpi.comresearchgate.netnih.gov

A summary of potential by-products from the oxidative degradation of 1-Propanesulfonic acid, 3,3'-dithiobis- is presented in the table below.

| Initial Reactant | Potential Intermediate By-products | Final Degradation Product |

| 1-Propanesulfonic acid, 3,3'-dithiobis- | 1-Propanesulfonic acid, 3,3'-thiosulfinate | 3-sulfopropanesulfonic acid |

| 3-sulfopropanesulfenic acid | ||

| 3-sulfopropanesulfinic acid |

Kinetics and Thermodynamics of Decomposition Reactions

The decomposition of 1-Propanesulfonic acid, 3,3'-dithiobis- is fundamentally governed by the kinetics and thermodynamics of disulfide bond cleavage. The disulfide bond is a covalent bond, and its cleavage requires a significant energy input. quora.com The stability of the disulfide bond is a key thermodynamic parameter, and its cleavage can be initiated thermally, chemically (e.g., through oxidation or reduction), or even mechanochemically. ub.edu

The kinetics of disulfide bond cleavage often follow a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the sulfur atoms. nih.govnih.gov The rate of this reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the temperature. nih.gov The activation energy (Ea) for the cleavage of disulfide bonds in various molecules has been studied. For example, the activation energy for the hydrosulfide-initiated reduction of a disulfide bond in a polypeptide at zero force was measured to be 32 ± 6 kJ/mol. nih.gov Another study on thiolate-disulfide interchange reactions reported activation parameters for the reduction of different disulfides by various thiols. harvard.edu

The table below provides illustrative activation energy values for disulfide bond cleavage in different chemical environments, which can provide a general context for the reactivity of the disulfide bond in 1-Propanesulfonic acid, 3,3'-dithiobis-.

| Reaction System | Activation Energy (Ea) | Reference |

| Hydrosulfide-initiated disulfide-bond reduction in a polypeptide | 32 ± 6 kJ/mol | nih.gov |

| Thiolate-disulfide interchange (general) | Varies with reactants | harvard.edu |

| Unimolecular C–S bond rupture in diethyl disulfide (computationally predicted) | Higher than SN2 at low force | ub.edu |

It is important to note that these values are from different systems and serve as a general indication of the energy barriers involved in disulfide bond cleavage. The specific kinetics and thermodynamics for the decomposition of 1-Propanesulfonic acid, 3,3'-dithiobis- would depend on the specific reaction conditions, such as the type and concentration of oxidant, pH, and temperature.

Theoretical and Computational Investigations of 1 Propanesulfonic Acid, 3,3 Dithiobis

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer fundamental insights into the electronic structure and reactivity of 1-Propanesulfonic acid, 3,3'-dithiobis-.

The distribution of electron density within the 1-Propanesulfonic acid, 3,3'-dithiobis- molecule is key to understanding its interactions with other chemical species and surfaces. Quantum chemical calculations reveal the natural atomic charges, highlighting regions of positive and negative electrostatic potential.

In one computational study, the natural atomic charges on the atoms of the molecule were calculated. electrochemsci.org The sulfur and oxygen atoms within the sulfonate groups (-SO₃H) carry significant negative charges, making these regions nucleophilic and prone to interactions with positively charged species or surfaces. Conversely, the hydrogen atoms of the sulfonate groups are highly positive, indicating their acidic nature. The disulfide bond (S-S) and the adjacent carbon atoms represent another area of significant electronic interest, influencing the molecule's adsorption and dissociation behaviors. electrochemsci.org

Table 1: Calculated Natural Atomic Charges for Selected Atoms in 1-Propanesulfonic acid, 3,3'-dithiobis-

| Atom | Natural Charge (e) |

|---|---|

| Oxygen (in -SO₃H) | Negative |

| Sulfur (in -SO₃H) | Positive |

| Hydrogen (in -SO₃H) | Positive |

| Sulfur (in S-S) | Slightly Negative |

Note: Specific numerical values for charges can vary depending on the computational method and basis set used. The table indicates the general charge character based on published research. electrochemsci.org

The molecular electrostatic potential (MEP) surface visually represents this charge distribution, mapping electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the MEP would show concentrated negative potential around the sulfonate groups, indicating sites for electrophilic attack or coordination with cations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.

For 1-Propanesulfonic acid, 3,3'-dithiobis-, the HOMO is primarily localized on the disulfide (S-S) bond. This suggests that the molecule's first oxidation or electron donation will occur from this disulfide linkage, which is consistent with its role in electrochemical processes where it can be reduced. electrochemsci.org The LUMO, on the other hand, is also centered around the disulfide bond, indicating that this is the most favorable site for accepting an electron. electrochemsci.org This acceptance of an electron can lead to the cleavage of the S-S bond, a critical step in its mechanism as an accelerator in copper plating. electrochemsci.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Properties of 1-Propanesulfonic acid, 3,3'-dithiobis-

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | Value not specified in source | Disulfide (S-S) Bond | Site of electron donation/oxidation |

| LUMO | Value not specified in source | Disulfide (S-S) Bond | Site of electron acceptance/reduction |

Note: While the precise energy values are dependent on the computational level, the localization of the frontier orbitals on the disulfide bond is a key finding from computational studies. electrochemsci.org

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, providing insights into processes like adsorption onto surfaces. These simulations model the movement of atoms over time, governed by a force field that describes the interactions between them.

MD simulations have been instrumental in elucidating the adsorption mechanism of 1-Propanesulfonic acid, 3,3'-dithiobis- on metal surfaces, particularly copper, which is highly relevant to its application in electroplating. electrochemsci.org

Simulations show that the molecule readily adsorbs onto the copper surface. The initial interaction is driven by the sulfonate groups, which are attracted to the positively charged metal surface in an electrochemical cell. Following this initial interaction, the disulfide bond plays a crucial role. The molecule orients itself in a "V" shape on the copper surface. electrochemsci.org This adsorption is a prerequisite for the subsequent chemical reactions that define its function. electrochemsci.org

The mechanism involves the disulfide bond accepting an electron from the copper cathode, leading to its cleavage and the formation of two molecules of 3-mercapto-1-propanesulfonic acid (MPS). electrochemsci.org This reductive cleavage is a key step in the catalytic cycle that accelerates copper deposition.

The orientation of adsorbed molecules is critical for their function and for the properties of the resulting surface layer. MD simulations reveal the preferred orientation of 1-Propanesulfonic acid, 3,3'-dithiobis- on a copper substrate. The molecule does not lie flat but adopts a specific conformation where the sulfonate groups interact with the surface, and the disulfide bridge is positioned to facilitate electron transfer and cleavage. electrochemsci.org At the initial stages of adsorption, the molecule is observed to be in a "V" shape relative to the copper surface. electrochemsci.org

While detailed studies on the packing density in ordered assemblies for this specific molecule are not widely available, the principles from MD simulations suggest that the packing would be influenced by the electrostatic repulsion between the negatively charged sulfonate groups of adjacent molecules. This repulsion would likely prevent the formation of a highly dense, compact monolayer, instead favoring a more disordered arrangement where the molecules have sufficient space to avoid strong intermolecular repulsion.

Computational Electrochemistry for Interfacial Reaction Mechanisms

Computational electrochemistry combines quantum mechanical methods with models for the electrochemical environment to study reaction mechanisms at electrode-electrolyte interfaces. For 1-Propanesulfonic acid, 3,3'-dithiobis-, these methods help to piece together its role as an accelerator in copper deposition.

Quantum chemical calculations support a catalytic cycle for the acceleration of copper deposition. electrochemsci.org The key steps informed by these calculations are:

Adsorption: The molecule adsorbs onto the copper cathode surface.

Electron Transfer and Cleavage: The adsorbed molecule accepts an electron from the cathode, leading to the reductive cleavage of the disulfide bond to form two molecules of 3-mercapto-1-propanesulfonic acid (MPS). electrochemsci.org

This proposed mechanism, derived from computational simulations, explains how the molecule facilitates electron transfer from the cathode to the copper ions in the electrolyte, fulfilling its role as an accelerator. electrochemsci.org

Prediction of Adsorption-Coordination Coupling Mechanisms

Computational simulations have been instrumental in predicting how SPS adsorbs onto metal surfaces and the subsequent coordination mechanisms. Molecular dynamics and quantum chemical calculations have been used to study the adsorption behavior and accelerator dynamics of SPS on copper surfaces. electrochemsci.org

Simulations indicate that at equilibrium, all atoms of the SPS molecule adsorb in an approximately parallel orientation to the Cu(111) surface. electrochemsci.org This co-planar adsorption is facilitated by the 3-mercaptopropanesulfonate groups. electrochemsci.org The interaction and binding energies of SPS on the Cu(111) surface have been calculated to be -90.12 kJ/mol and 90.12 kJ/mol, respectively. electrochemsci.org These relatively low energy values suggest that SPS can easily adsorb to and desorb from the copper surface. electrochemsci.org

The proposed mechanism for the accelerating effect of SPS involves a reaction cycle on the copper seed layer surface. electrochemsci.org In this cycle, the adsorbed SPS molecule is attacked by H+, Cl-, and the oxygen anion of the sulfonic acid group (-SO3H). electrochemsci.org It then gains an electron from the cathode (the copper surface), leading to the cleavage of the disulfide (-S-S-) bond and the formation of two 3-mercapto-1-propanesulfonic acid (MPS) molecules. electrochemsci.org Subsequently, two of these free MPS molecules can dimerize to reform an SPS molecule, releasing an electron that reduces a Cu2+ ion to Cu+. electrochemsci.org This cycle effectively transfers electrons from the copper surface to the copper ions in the plating bath, thereby accelerating the deposition process. electrochemsci.org

The dissociation of SPS into its two monomeric forms (MPS) upon contact with the copper surface is a critical step in its mechanism of action. nih.govnih.gov These resulting thiolate species (MPS) can then couple with chloride ions, which not only promotes the reduction of Cu(II) during copper deposition but also the oxidation of Cu(0) to Cu(I) during copper stripping. nih.gov

Table 1: Calculated Interaction and Binding Energies of SPS on Cu(111) Surface

| Accelerator | Ecu-accelerator (kJ/mol) | Ebinding (kJ/mol) |

| SPS | -90.12 | 90.12 |

| Data sourced from computational simulations. electrochemsci.org |

Theoretical Insights into Additive-Metal Ion Interactions in Plating Systems

Theoretical studies provide a deeper understanding of the interactions between SPS and metal ions within plating systems. The acceleration mechanism of SPS is believed to be driven by an electrochemical reaction that forms sodium 3-mercapto-1-propanesulfonate (B1229880) (MPS), which is considered the effective accelerant. unh.edu This process is thought to occur through competitive adsorption, where the accelerant displaces suppressor molecules from the copper surface. unh.edu

A model for the acceleration effect of SPS on copper deposition suggests a multi-step process. unh.edu Initially, SPS diffuses to the metal surface, a process that can be described by Fick's laws of diffusion. unh.edu Upon reaching the electrode, the disulfide bond of the SPS molecule is cleaved in an electrochemically driven reaction. unh.edu The rate of this reaction is influenced by the overpotential, with higher overpotentials leading to faster reaction rates. unh.edu The resulting MPS molecules adsorb rapidly, and the surface coverage can be considered to be controlled by mass transfer. unh.edu

The area occupied by a single MPS molecule on a saturated metal surface has been determined to be 47 ± 9 Ų. unh.edu This value is larger than what would be expected based on steric hindrance alone, suggesting that repulsion between the negatively charged sulfonate ends of the molecules contributes to their spacing on the surface. unh.edu

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for probing the structure and dynamics of 1-Propanesulfonic acid, 3,3'-dithiobis- in solution. It allows for the direct observation of the local chemical environment of magnetically active nuclei, providing invaluable information for structural confirmation and for monitoring the progress of chemical reactions in real-time.

¹H NMR and ¹³C NMR for Structural Confirmation and Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural confirmation of 1-Propanesulfonic acid, 3,3'-dithiobis-. The chemical shifts, signal multiplicities, and integration of the peaks in the NMR spectra provide a detailed fingerprint of the molecule's propyl chains and confirm the presence of the disulfide and sulfonate functional groups. While specific chemical shift data for the pure compound is not widely published in publicly available literature, it is a standard quality control parameter for commercial suppliers.

NMR is also extensively used to monitor reactions involving 1-Propanesulfonic acid, 3,3'-dithiobis-. For instance, NMR spectroscopic studies have been conducted to investigate the interactions between this compound, also known as bis-(sodium sulfopropyl)-disulfide (SPS), and its reduced form, 3-mercapto-1-propanesulfonate (B1229880) (MPS), with copper chlorides in aqueous solutions. nih.gov These studies monitor changes in the NMR spectra, such as shifts in peak positions or the appearance of new signals, to understand the chemical transformations and complex formations that occur. nih.gov This allows for the tracking of the consumption of reactants and the formation of products over time, providing crucial kinetic and mechanistic data. researchgate.netacs.org

Table 1: Application of ¹H and ¹³C NMR in the Study of 1-Propanesulfonic acid, 3,3'-dithiobis-

| Technique | Application | Information Obtained |

| ¹H NMR | Structural Confirmation | Presence and connectivity of protons in the propyl chain. |

| ¹³C NMR | Structural Confirmation | Carbon framework of the molecule. |

| ¹H & ¹³C NMR | Reaction Monitoring | Tracking of changes in molecular structure during reactions, identification of intermediates and products. |

Application of NMR for Equilibrium Constant Determination in Redox Systems

The disulfide bond in 1-Propanesulfonic acid, 3,3'-dithiobis- is central to its function in many applications, and its redox chemistry is of significant interest. NMR spectroscopy can be a powerful tool for determining the equilibrium constants of redox reactions, such as the thiol-disulfide exchange.

The determination of an equilibrium constant by ¹H NMR spectroscopy can be achieved by monitoring the chemical shifts or the integration of NMR signals of the reactants and products at equilibrium. researchgate.netresearchgate.net For a reversible redox reaction involving the disulfide and its corresponding thiol, the equilibrium concentrations of all species can be calculated from the integrated intensities of their respective NMR signals. The equilibrium constant (Keq) can then be determined from these concentrations. researchgate.net

Alternatively, chemical shift titration can be employed. In this method, the chemical shift of a specific proton that is sensitive to the redox state of the molecule is monitored as a function of the concentration of a titrant (an oxidizing or reducing agent). researchgate.net By plotting the change in chemical shift against the titrant concentration, the equilibrium position can be determined, and the equilibrium constant calculated. researchgate.net While this method is well-established, its specific application to determine the redox equilibrium constant of the 1-Propanesulfonic acid, 3,3'-dithiobis- system requires careful experimental design to ensure accurate measurements.

Mass Spectrometry (MS) for By-product Identification and Quantification

Mass spectrometry is an indispensable analytical technique for identifying and quantifying by-products and impurities related to 1-Propanesulfonic acid, 3,3'-dithiobis-, particularly in complex matrices such as industrial plating baths. Its high sensitivity and specificity allow for the detection of trace amounts of decomposition products.

GC-MS and LC-MS for Trace Analysis of Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify volatile and non-volatile decomposition products, respectively. In the context of copper electroplating, where 1-Propanesulfonic acid, 3,3'-dithiobis- (SPS) is used as an additive, it is known to decompose over time.

LC-MS is particularly well-suited for the analysis of the polar and non-volatile by-products of SPS in aqueous plating solutions. nih.govresearchgate.netifj.edu.pl Studies have shown that SPS can decompose into 3-mercapto-1-propane sulfonic acid (MPS) and 1,3-propane disulfonic acid (PDS). ifj.edu.plnih.gov Ion-pair chromatography coupled with mass spectrometry has been developed to separate and quantify these compounds directly in plating bath samples. nih.gov This allows for the monitoring of the additive's stability and the build-up of potentially detrimental by-products. GC-MS can be employed for the analysis of any volatile or derivatizable decomposition products that may form under specific conditions.

Table 2: Major Decomposition Products of 1-Propanesulfonic acid, 3,3'-dithiobis- (SPS) Identified by Mass Spectrometry

| Decomposition Product | Chemical Formula | Analytical Method |

| 3-mercapto-1-propane sulfonic acid (MPS) | C₃H₈O₃S₂ | LC-MS |

| 1,3-propane disulfonic acid (PDS) | C₃H₈O₆S₂ | Mass Spectrometry |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Adsorbate Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive technique that provides detailed elemental and molecular information about the outermost layers of a material. It has been extensively used to study the adsorption and behavior of 1-Propanesulfonic acid, 3,3'-dithiobis- (SPS) on various surfaces, particularly in the context of copper electrodeposition.

TOF-SIMS analysis involves bombarding a surface with a primary ion beam, which causes the emission of secondary ions from the surface. These secondary ions are then analyzed based on their mass-to-charge ratio. This technique can identify the parent molecule and its characteristic fragments, providing insights into the chemical state and orientation of the adsorbed species. rsc.org

Studies using TOF-SIMS have investigated the interactions of SPS and its related compound MPS on copper surfaces. nih.gov The fragmentation patterns observed in the TOF-SIMS spectra help in understanding the mechanism of adsorption. For example, the detection of fragments such as CH₂SO₃⁻, C₃H₅SO₃⁻, and CuSC₃H₆SO₃⁻ provides evidence for the specific ways in which the molecule interacts with and orients on the copper surface. nih.gov Furthermore, TOF-SIMS can be used to study the incorporation of these additives into the electrodeposited copper layer. rsc.org

Table 3: Characteristic Fragments of 1-Propanesulfonic acid, 3,3'-dithiobis- and Related Compounds in TOF-SIMS Analysis of Copper Surfaces

| Fragment Ion | m/z | Interpretation |

| S₂HC₆H₁₂S₂O₆⁻ | 309.10 | Protonated SPS molecule |

| CH₂SO₃⁻ | - | Fragment indicating the sulfonate group |

| C₃H₅SO₃⁻ | - | Fragment of the propanesulfonate chain |

| CuSC₃H₆SO₃⁻ | - | Fragment indicating interaction with copper |

Optical Spectroscopies for Molecular and Interfacial Studies

Optical spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy, offer complementary information for studying the molecular and interfacial properties of 1-Propanesulfonic acid, 3,3'-dithiobis-. These methods are sensitive to the electronic structure and vibrational modes of the molecule, respectively.

While specific, detailed studies focusing solely on the optical spectroscopy of 1-Propanesulfonic acid, 3,3'-dithiobis- are not widely available in the reviewed literature, the general applicability of these techniques is well-established. UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, which may be influenced by its environment, such as solvent polarity or complexation with metal ions. For instance, the interaction between SPS and Cu²⁺ ions in solution has been noted in studies that also utilized UV-Vis spectroscopy. nih.gov

Raman spectroscopy provides information about the vibrational modes of the molecule, offering a structural fingerprint. It could be particularly useful for studying the conformation of the propyl chains and the disulfide bond. Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful tool for obtaining high-sensitivity vibrational spectra of the molecule adsorbed on metal surfaces, such as copper, providing insights into the adsorption geometry and surface interactions.

Table 4: Potential Applications of Optical Spectroscopy for 1-Propanesulfonic acid, 3,3'-dithiobis-

| Technique | Potential Application | Information to be Gained |

| UV-Vis Spectroscopy | Study of electronic transitions | Information on complex formation and changes in the electronic environment. |

| Raman Spectroscopy | Analysis of vibrational modes | Structural information, including molecular conformation. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Interfacial studies | High-sensitivity analysis of adsorbed molecules on metal surfaces. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Complexation and Concentration

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a versatile technique used to study the electronic transitions in molecules and can be applied to investigate 1-Propanesulfonic acid, 3,3'-dithiobis-. This method is particularly useful for monitoring complex formation and determining the concentration of the compound in solution.

The formation of a complex between 1-Propanesulfonic acid, 3,3'-dithiobis- and other species, such as metal ions, can be monitored by observing changes in the UV-Vis absorption spectrum. researchgate.net When complexation occurs, the electronic environment of the molecule is altered, which often leads to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (ε). ufl.edu By systematically titrating a solution of the compound with a binding partner and recording the spectra, one can characterize the stoichiometry and stability of the resulting complex. researchgate.net For instance, the appearance of new absorption bands can provide direct evidence of the formation of a new chemical entity. ufl.edu

UV-Vis spectroscopy is also a straightforward method for quantifying the concentration of 1-Propanesulfonic acid, 3,3'-dithiobis- in a sample, based on the Beer-Lambert Law (A = εbc). To determine an unknown concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed λmax. rug.nl The disulfide bond (S-S) and sulfonic acid groups influence the electronic structure, though strong absorption bands for the disulfide chromophore are typically found in the deep UV region. The precise λmax and molar absorptivity are dependent on the solvent and pH of the solution. researchgate.net

Table 1: Application of UV-Vis Spectroscopy for 1-Propanesulfonic acid, 3,3'-dithiobis- Analysis

| Parameter | Method | Description |

|---|---|---|

| Complexation | Spectrophotometric Titration | Involves adding controlled amounts of a potential ligand or metal ion and observing shifts in λmax or changes in absorbance to determine binding characteristics. researchgate.netufl.edu |

| Concentration | Beer-Lambert Law | A calibration curve is generated by plotting absorbance versus known concentrations. The concentration of an unknown sample is then determined from its absorbance. rug.nl |

| Stoichiometry | Job's Method (Continuous Variation) | The mole fraction of the components is varied while keeping the total molar concentration constant. The maximum absorbance corresponds to the stoichiometry of the complex. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Changes during Reactions

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Propanesulfonic acid, 3,3'-dithiobis-, IR spectroscopy is instrumental in confirming its structure and monitoring chemical transformations by observing changes in its characteristic vibrational bands.

The key functional groups in 1-Propanesulfonic acid, 3,3'-dithiobis- give rise to distinct absorption peaks in the IR spectrum. The sulfonic acid group (-SO₃H) is characterized by strong, broad stretching vibrations of the S=O bonds, typically appearing in the 1250-1120 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric) regions. The S-O single bond stretch is also observed, usually around 800-700 cm⁻¹. The disulfide bond (S-S) exhibits a weak absorption in the 540-480 cm⁻¹ range, which can sometimes be difficult to detect. The alkane backbone of the molecule will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. libretexts.org

IR spectroscopy is particularly effective for tracking reactions involving these functional groups. For example, if the disulfide bond is reduced to form two thiol (-SH) groups, the weak S-S peak would disappear, and a new, distinct S-H stretching band would appear around 2600-2550 cm⁻¹. Conversely, oxidation reactions involving the sulfur atoms or reactions at the sulfonic acid group would lead to predictable shifts in the corresponding absorption bands, providing clear evidence of the chemical change. libretexts.org

Table 2: Characteristic IR Absorption Bands for 1-Propanesulfonic acid, 3,3'-dithiobis- and Related Functional Groups

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonic Acid | S=O asymmetric stretch | 1250 - 1120 | Strong |

| Sulfonic Acid | S=O symmetric stretch | 1080 - 1010 | Strong |

| Sulfonic Acid | S-O stretch | 800 - 700 | Medium |

| Alkane | C-H stretch | 2960 - 2850 | Strong |

| Disulfide | S-S stretch | 540 - 480 | Weak |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) for Redox Behavior and Adsorption

Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are fundamental electrochemical techniques for investigating the redox behavior of molecules. nih.gov For 1-Propanesulfonic acid, 3,3'-dithiobis-, these methods are primarily used to study the reversible reduction of the disulfide bond to form two thiol groups and the subsequent re-oxidation.

A typical cyclic voltammogram of a disulfide compound shows a cathodic (reduction) peak on the forward scan, where the S-S bond is cleaved, and an anodic (oxidation) peak on the reverse scan, corresponding to the reformation of the disulfide bond from the thiol groups. The potential at which these peaks occur provides thermodynamic information about the redox process. kobe-u.ac.jp The separation between the anodic and cathodic peak potentials (ΔEp) can give insights into the kinetics of the electron transfer. researchgate.net

These techniques are also highly sensitive to the adsorption of the molecule onto the electrode surface. dtic.mil When 1-Propanesulfonic acid, 3,3'-dithiobis- or its thiol reduction product adsorbs, the shape and position of the voltammetric peaks can change significantly. By studying the relationship between peak current and the scan rate, it is possible to distinguish between diffusion-controlled processes and those involving surface-adsorbed species. For an ideal adsorbed species, the peak current is directly proportional to the scan rate, whereas for a species in solution, it is proportional to the square root of the scan rate. This analysis allows for the characterization of monolayer formation and the stability of the adsorbed film. researchgate.net

Table 3: Voltammetric Parameters for Studying the Redox Behavior of Disulfides | Parameter | Symbol | Information Obtained | | :--- | :--- | :--- | | Cathodic Peak Potential | Epc | Potential at which disulfide reduction occurs. | | Anodic Peak Potential | Epa | Potential at which thiol oxidation occurs. | | Midpoint Potential | E½ | (Epa + Epc) / 2; approximates the formal redox potential. kobe-u.ac.jp | | Peak Separation | ΔEp | |Epa - Epc|; indicates the kinetic reversibility of the redox reaction. | | Peak Current | ip | Related to the concentration of the analyte and the scan rate; used to study adsorption and diffusion. researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics and Film Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical interfaces, making it ideal for characterizing films of 1-Propanesulfonic acid, 3,3'-dithiobis- adsorbed on an electrode surface. researchgate.net By applying a small amplitude AC potential over a wide range of frequencies, EIS measures the impedance of the system, which can be related to various interfacial processes. dntb.gov.ua

When a monolayer of the compound forms on an electrode, it alters the interface. EIS can quantify these changes. The data is often visualized in a Nyquist plot (imaginary vs. real impedance) and modeled using an equivalent electrical circuit. Key parameters that can be extracted include:

Solution Resistance (Rs): The resistance of the electrolyte.

Charge Transfer Resistance (Rct): Represents the resistance to electron transfer across the interface. A higher Rct indicates a more insulating or passivating film.

Double-Layer Capacitance (Cdl): Relates to the charge storage capacity at the electrode-electrolyte interface. The formation of an adsorbed layer typically decreases the Cdl.

By fitting the experimental EIS data to an appropriate equivalent circuit, one can obtain quantitative values for these components, providing detailed insights into the film's integrity, thickness, and barrier properties against electron transfer. dntb.gov.ua

Chronoamperometry and Galvanostatic Measurements for Kinetic Insights

Chronoamperometry and galvanostatic techniques provide complementary kinetic information about the electrochemical reactions of 1-Propanesulfonic acid, 3,3'-dithiobis-.

Chronoamperometry involves stepping the electrode potential from a value where no reaction occurs to a potential where the reduction (or oxidation) is diffusion-limited, and measuring the resulting current as a function of time. For a solution-phase species, the current decay follows the Cottrell equation, which relates the current to the diffusion coefficient of the electroactive species. This allows for the determination of diffusion coefficients and can also be used to study the kinetics of coupled chemical reactions.

Galvanostatic Measurements operate by applying a constant current and measuring the change in potential over time. When the applied current forces the redox reaction to occur, the potential of the electrode will plateau at a value characteristic of that reaction. The duration of this potential plateau (transition time) is related to the concentration of the reactant according to the Sand equation. This method is useful for investigating reaction mechanisms and determining kinetic parameters under conditions of controlled current flow.

Chromatographic and Surface-Sensitive Analytical Methods

Beyond spectroscopic and electrochemical methods, a range of other analytical techniques can provide valuable information on 1-Propanesulfonic acid, 3,3'-dithiobis-.

Chromatographic Methods , particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of the compound and its reaction products. researchgate.net Given the ionic nature of the sulfonic acid groups, ion-exchange chromatography or reversed-phase HPLC with an ion-pairing agent are suitable techniques. Coupling HPLC with a detector like a mass spectrometer (LC-MS) allows for highly sensitive and specific analysis, enabling the identification of impurities, byproducts, or metabolites. researchgate.netgoogle.com

Surface-Sensitive Analytical Methods are used to directly characterize films of the compound adsorbed on a substrate.

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical state of the atoms in the top few nanometers of a surface. For an adsorbed layer of 1-Propanesulfonic acid, 3,3'-dithiobis-, XPS can confirm the presence of sulfur, carbon, and oxygen and can distinguish between the disulfide (S-S) and thiol (-SH) chemical states by analyzing the S 2p core level spectrum. researchgate.net

Quartz Crystal Microbalance (QCM) is a mass-sensing technique that can monitor the adsorption of the compound onto a surface in real-time by measuring changes in the resonant frequency of a quartz crystal. This allows for the quantification of surface coverage and the study of adsorption kinetics.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and quantitative analysis of 1-Propanesulfonic acid, 3,3'-dithiobis- and its related species in various matrices, such as copper electroplating baths. researchgate.netnih.gov This method is crucial for quality control and for monitoring the stability and degradation of the compound during electrochemical processes. elsevierpure.com

Research has demonstrated the development of specific chromatographic methods for the detection of SPS and its breakdown products. wiley.comnih.gov A common approach involves coupling a C18 reversed-phase HPLC column with an electrochemical detector. researchgate.netnih.gov This combination allows for effective separation and highly sensitive detection of sulfur-containing compounds that are not fully oxidized. wiley.comnih.gov The high sensitivity of electrochemical detection enables the quantification of trace amounts of by-products, which can significantly impact the performance of electroplating baths, with detection limits reaching the low parts-per-billion range. researchgate.netwiley.comnih.gov

The separation mechanism relies on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase. By carefully selecting the mobile phase composition, such as a mixture of acetonitrile and an acidic aqueous solution, an effective separation of SPS from its primary degradation product, 3-mercapto-1-propanesulfonic acid (MPSA), and other by-products can be achieved. semanticscholar.orgsielc.com

Table 1: HPLC Parameters for Analysis of 1-Propanesulfonic acid, 3,3'-dithiobis-

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase | C18 Column (e.g., Atlantis T3) | nih.govsemanticscholar.org |

| Mobile Phase | Acetonitrile and dilute sulfuric acid (e.g., 2% acetonitrile in 0.0125 M H2SO4) | semanticscholar.org |

| Detection | Electrochemical Sensor | wiley.comnih.gov |

| Pre-treatment | Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration | nih.gov |

| Application | Separation and quantification of SPS and its breakdown products in acidic copper plating baths | researchgate.netwiley.com |

Scanning Electrochemical Microscopy (SECM) for Localized Surface Reactivity

Scanning Electrochemical Microscopy (SECM) is a high-resolution scanning probe technique used to investigate the local electrochemical properties and reactivity of surfaces and interfaces in a liquid environment. nih.gov It is particularly well-suited for studying the function of 1-Propanesulfonic acid, 3,3'-dithiobis- as a surface-active agent in processes like copper electrodeposition.

SECM utilizes an ultramicroelectrode (UME) as a probe, which is scanned in close proximity to the substrate surface. upmc.fr The current measured at the UME tip provides information about the topography and, more importantly, the chemical reactivity of the underlying surface. taylorfrancis.com This capability allows for the mapping of active sites where SPS or its derivatives may be accelerating electrochemical reactions. mdpi.com

The primary operating modes of SECM relevant to studying SPS activity are the feedback and generator/collector modes. upmc.fr

Feedback Mode : In this mode, a redox mediator is cycled at the UME tip. When the tip is near a conductive surface (positive feedback), the mediator is regenerated, leading to an increased tip current. Conversely, over an insulating area (negative feedback), diffusion is hindered, and the current decreases. upmc.frsolarfuelsengineering.com This mode can be used to map areas of a surface where SPS has adsorbed and modified the local conductivity or electron transfer rates.

Generator/Collector Mode : Here, the substrate acts as a "generator" of chemical species, which are then detected by the UME tip acting as a "collector". mdpi.com This could be applied to study the localized consumption of cupric ions or the generation of SPS breakdown products at specific points on an electrode surface, providing direct insight into the compound's mechanism of action.

By mapping the surface reactivity, SECM can visualize the distribution and functional activity of adsorbed SPS layers, identifying regions of enhanced deposition or inhibition and helping to elucidate the complex interplay between the additive and the substrate.

Table 2: SECM Operating Modes for Surface Reactivity Analysis

| Operating Mode | Principle | Application to SPS Research | Source |

|---|---|---|---|

| Negative Feedback | Tip current decreases over an insulating surface due to hindered diffusion of the redox mediator. | Mapping topography and identifying non-reactive or inhibited areas on the surface. | upmc.fr |

| Positive Feedback | Tip current increases over a conductive surface due to efficient regeneration of the redox mediator. | Identifying electrochemically active sites where SPS accelerates electron transfer. | solarfuelsengineering.com |

| Generator/Collector | The substrate generates a species that is subsequently detected at the UME tip. | Quantifying local reaction rates and mapping the generation of SPS-related by-products on the surface. | mdpi.com |

X-ray Diffraction (XRD) for Structural Analysis of Deposited Films

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the structural properties of crystalline materials. yale.edu In the context of 1-Propanesulfonic acid, 3,3'-dithiobis-, XRD is indispensable for characterizing the metallic films, such as copper, that are electrodeposited in its presence. The additive can significantly influence the resulting film's crystal structure, orientation (texture), grain size, and internal stress, all of which are critical to its performance in applications like integrated circuits. mdpi.com

When a thin film is analyzed, specific XRD geometries and scan types are employed to extract detailed structural information. yale.edu

Bragg-Brentano (θ-2θ) Scans : This is the most common XRD configuration used to identify the crystalline phases present in the film and determine their preferred crystallographic orientation perpendicular to the surface.

Grazing Incidence XRD (GIXRD) : By using a very low angle of incidence for the X-ray beam, this technique becomes surface-sensitive, making it ideal for analyzing the crystal structure of very thin films or the near-surface region of a thicker film where SPS incorporation might be highest.

Pole Figure Analysis : This measurement is used to provide a comprehensive, three-dimensional map of the crystallographic texture of the film, revealing the orientation distribution of the crystal grains.

Rocking Curves (ω-scans) : By rocking the sample through a specific Bragg peak, the degree of crystalline perfection and the presence of mosaic spread (misorientation of crystal domains) can be quantified.

These analyses can reveal, for instance, whether the incorporation of SPS or its by-products during deposition disrupts the crystal lattice, induces strain, or alters the preferred growth direction of the copper crystals. researchgate.net Such structural modifications have a direct impact on the film's electrical resistivity, reliability, and mechanical properties.

Table 3: XRD Measurement Types for Structural Analysis of Deposited Films

| Measurement Type | Information Obtained | Relevance to SPS-Influenced Films | Source |

|---|---|---|---|

| 2θ/ω Scan (Bragg-Brentano) | Phase identification and preferred crystallographic orientation. | Determines if SPS alters the primary growth texture (e.g., (111) vs. (200) in copper). | yale.edu |

| Grazing Incidence Scan (GIXRD) | Crystal structure of the near-surface region or of ultra-thin films. | Analyzes the structure where additive effects and incorporation are most pronounced. | yale.edu |

| Rocking Curve (ω-scan) | Crystalline quality and mosaicity (degree of misorientation). | Quantifies the impact of SPS on the perfection of the crystal lattice. | yale.edu |

| Pole Figure / Azimuthal (φ) Scan | Complete texture analysis and in-plane orientation. | Provides a full picture of grain orientation, which affects film properties like electromigration resistance. | yale.edu |

Derivatives and Analogs of 1 Propanesulfonic Acid, 3,3 Dithiobis in Academic Research

Synthesis and Characterization of Related Sulfonic Acid and Disulfide Compounds (e.g., MPS, PDS, DPS)

The synthesis of analogs of 1-Propanesulfonic acid, 3,3'-dithiobis-, such as 3-(methyldithio)-1-propanesulfonic acid (MPS), dipropyl disulfide (PDS), and di-n-propyl disulfide (DPS), involves various chemical strategies.

3-(Methyldithio)-1-propanesulfonic acid (MPS) , often handled as its sodium salt, can be synthesized from 3-mercapto-1-propanesulfonic acid sodium salt. One synthetic route involves the reaction of sodium sulfhydrate with 1,3-propane sultone to yield 3-mercapto-1-propanesulfonic acid sodium (MPS), which can then be further reacted to form disulfide derivatives.

Dipropyl disulfide (PDS or DPS) is a naturally occurring organosulfur compound found in plants of the Allium genus. nih.gov It can be synthesized in the laboratory through the reaction of sodium sulfide (B99878) nonahydrate with propyl bromide in a mixture of water and methanol (B129727). prepchem.com The resulting dipropyl sulfide is then purified by distillation. prepchem.com Another method involves the reaction of an alkali metal 1-alkene or an alkaline earth metal 1-alkene halide with an appropriate alkyl-substituted dior trisulfur (B1217805) halide. google.com

The characterization of these compounds relies on a combination of spectroscopic and analytical techniques. Key physical and chemical properties are summarized in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |

| Di-n-propyl disulfide (DPS) | C6H14S2 | 150.31 | Colorless to pale yellow liquid | 195-196 | -86 | 1.497 |

| Sodium 3-mercapto-1-propanesulfonate (B1229880) (MPS precursor) | C3H7NaO3S2 | 178.21 | Powder | - | ~220 (decomposes) | - |

Data sourced from commercial supplier specifications and chemical databases. sigmaaldrich.commdpi.com

Comparative Studies of Reactivity and Mechanistic Behavior Among Analogs

The reactivity of these sulfonic acid and disulfide analogs is largely governed by the nature of the sulfur-sulfur bond and the presence of other functional groups. A central reaction mechanism for these compounds is the thiol-disulfide exchange . nih.govnih.gov This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.govnih.gov

The general mechanism for thiol-disulfide exchange is consistent with an SN2 type model. nih.govresearchgate.net In this process, the attacking thiolate binds to one of the sulfur atoms of the disulfide, forming a transient trisulfide-like transition state before the original disulfide bond is cleaved. nih.gov

While specific comparative kinetic studies on MPS, PDS, and DPS are not extensively detailed in the available literature, the principles of thiol-disulfide exchange provide a framework for understanding their relative reactivities. The rate of this exchange is influenced by several factors, including the pKa of the attacking thiol, steric hindrance around the disulfide bond, and the electronic properties of the substituents. researchgate.net For instance, the presence of the electron-withdrawing sulfonate group in MPS would be expected to influence the electrophilicity of the adjacent disulfide bond, potentially altering its reactivity compared to the simple alkyl chains in PDS and DPS.

Structure-Activity and Structure-Function Relationship Investigations

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of these compounds with their biological or chemical activity. For organosulfur compounds, including disulfides, SAR studies have been conducted in various contexts.

For example, research on bifunctional cyclic disulfide peptides has explored how the disulfide bridge and other structural features influence their activity at opioid and cholecystokinin (B1591339) receptors. nih.gov In other studies, the intramolecular disulfide bonds in defensin-like peptides, such as coprisin, were found to be crucial for their antibacterial activity, with the loss of any single disulfide bond eliminating this function. nih.gov These studies highlight the importance of the disulfide linkage in maintaining the conformational integrity necessary for biological function.

While specific SAR studies focused solely on MPS, PDS, and DPS are limited, broader research on organosulfur compounds provides valuable insights. For instance, the antioxidative and other biological activities of organosulfides from Allium have been described, with dipropyl disulfide being one of the compounds of interest. lktlabs.com The arrangement and type of sulfur-containing functional groups are key determinants of their biological effects.

Rational Design Principles for Novel Functionalized Derivatives for Targeted Research Applications

The rational design of novel functionalized derivatives of 1-propanesulfonic acid, 3,3'-dithiobis- builds upon the understanding of their synthesis, reactivity, and structure-activity relationships. The goal is to create new molecules with specific properties for targeted applications, such as in materials science, catalysis, or as probes in biological systems.

Key principles in the rational design of these derivatives include:

Modification of the Disulfide Bond: Introducing different substituents near the disulfide linkage can modulate its redox potential and reactivity in thiol-disulfide exchange reactions. This is a critical aspect for applications where controlled cleavage or formation of the disulfide bond is desired.

Functionalization of the Propyl Chain: The propyl chains can be modified with various functional groups to impart new properties. For example, the introduction of sulfonic acid groups enhances water solubility and provides sites for further chemical modification. mdpi.comnih.govnih.gov

Introduction of Reporter Groups: For research applications in biological systems, fluorescent or other reporter groups can be attached to the molecule to enable tracking and visualization.

Computational Modeling: Computational tools can be employed to predict the properties of designed molecules, such as their geometry, electronic structure, and potential reactivity. This can help in prioritizing synthetic targets and understanding the underlying mechanisms of their function. researchgate.net

By applying these principles, researchers can develop novel derivatives of 1-propanesulfonic acid, 3,3'-dithiobis- with tailored functionalities for a wide range of scientific investigations.

Q & A

Advanced Research Question

- ICP-MS : Detects metal impurities (e.g., Cu²⁺ < 0.1 ppm) in electronics-grade SPS .

- Ellman’s Assay : Quantifies free thiols (DL-dithiothreitol as standard) with a detection limit of 0.5 µM .

- HPLC-MS/MS : Identifies organic byproducts like 3-mercaptopropanesulfonic acid (LOD: 0.01%) .

How does SPS interact with biological macromolecules in diagnostic applications, and what are the implications for assay design?

Advanced Research Question

SPS stabilizes proteins via sulfonate-disulfide interactions, reducing aggregation. Surface plasmon resonance (SPR) studies show a binding affinity (Kd) of 10⁻⁶ M for bovine serum albumin (BSA) . In ELISA, 0.1% SPS in coating buffers improves antibody immobilization by 30% . However, concentrations >0.5% inhibit enzymatic activity due to competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.